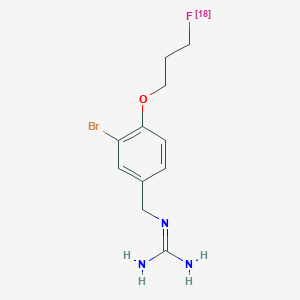
Flubrobenguane F18
Overview
Description
Flubrobenguane F18, also known as N-[3-bromo-4-(3-[18F]fluoropropoxy)benzyl]guanidine, is a radiopharmaceutical compound labeled with fluorine-18. It is primarily used for imaging myocardial sympathetic innervation and assessing neuronal activity of the myocardium. This compound is particularly valuable in the imaging of neuroendocrine tumors and for risk stratification in heart failure .
Preparation Methods
Flubrobenguane F18 is synthesized through a nucleophilic substitution reaction. The synthetic route involves the nucleophilic attack by fluorine-18 on a brosylated precursor, followed by high-performance liquid chromatography (HPLC) purification and reformulation . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the nucleophilic substitution. Industrial production methods also follow similar synthetic routes, ensuring high purity and specific activity of the final product .
Chemical Reactions Analysis
Flubrobenguane F18 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis, where fluorine-18 replaces a leaving group on the precursor molecule.
Scientific Research Applications
Flubrobenguane F18 has a wide range of scientific research applications:
Cardiac Imaging: It is used for imaging myocardial sympathetic innervation, which is crucial for risk stratification in heart failure patients.
Neuroendocrine Tumors: The compound is valuable in the imaging of neuroendocrine tumors, helping in the diagnosis and management of these conditions.
Neuronal Activity Assessment: This compound reflects norepinephrine transporter activity, making it useful for assessing neuronal activity in various clinical settings.
Pharmacokinetic Studies: It is used in pharmacokinetic and metabolic studies to evaluate the distribution, metabolism, and excretion of radiopharmaceuticals.
Mechanism of Action
Flubrobenguane F18 exerts its effects by targeting the norepinephrine transporter. The compound is taken up into myocardial cells via this transporter, allowing for the imaging of sympathetic innervation. The uptake is diminished in patients with ischemic cardiomyopathy due to progressive denervation . This mechanism makes it a valuable tool for non-invasive imaging of the cardiac sympathetic nervous system .
Comparison with Similar Compounds
Flubrobenguane F18 is often compared with other radiopharmaceuticals used for similar purposes:
Meta-iodobenzylguanidine (MIBG): Used in gamma scintigraphy and single-photon emission computed tomography (SPECT), MIBG also targets the norepinephrine transporter but has different imaging properties.
Meta-hydroxyephedrine (HED): Used in positron emission tomography (PET), HED is another compound that targets the norepinephrine transporter.
This compound stands out due to its specific activity, rapid clearance from blood and lungs, and its ability to provide early cardiac imaging .
Properties
IUPAC Name |
2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3O/c12-9-6-8(7-16-11(14)15)2-3-10(9)17-5-1-4-13/h2-3,6H,1,4-5,7H2,(H4,14,15,16)/i13-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYULQCDNUYJBRI-HSGWXFLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CN=C(N)N)Br)OCCC[18F] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037359-47-9 | |
| Record name | Flubrobenguane F18 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037359479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flubrobenguane F18 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8LF7W971UM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LF7W971UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)
![(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1674888.png)
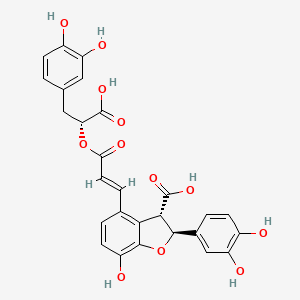

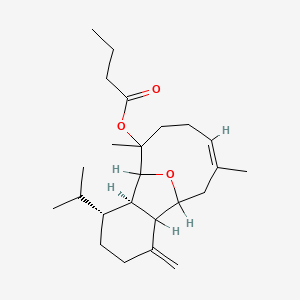
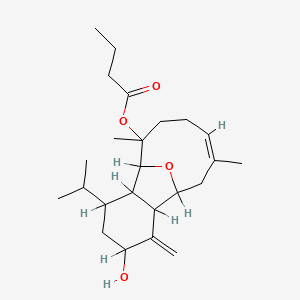



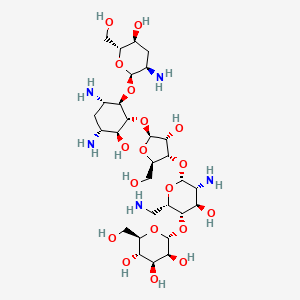
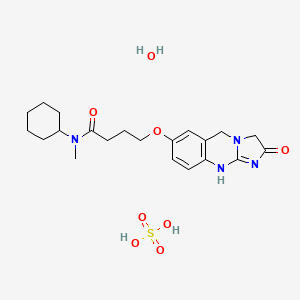
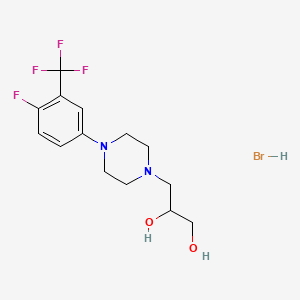

![1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)
